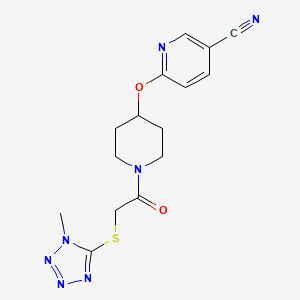

6-((1-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperidin-4-yl)oxy)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The compound is utilized as an intermediate in the synthesis of various nicotinonitriles, which are valuable in chemical research. One approach involves a one-pot condensation process followed by cyanoacetylation to create nicotinonitriles, demonstrating its utility in complex chemical syntheses (Gouda et al., 2016).

- In another study, similar compounds are used in the synthesis of α-Benzylthiobenzimidazoleacetonitriles, showcasing its role in the formation of structurally diverse molecules (Sadhu, Reddy, & Dubey, 2016).

Biological Activities and Applications

- It serves as a key element in the synthesis of compounds with potential anticancer properties. For example, certain derivatives synthesized using this compound have shown cytotoxicity against human breast cancer cell lines, indicating its relevance in cancer research (Mansour, Abd-Rabou, Nassar, & Elewa, 2021).

- The compound is also involved in the synthesis of nicotinonitrile derivatives with antimicrobial and antimycobacterial activities. This suggests its significance in the development of new antimicrobial agents (R.V.Sidhaye et al., 2011).

Structural Analysis and Crystallography

- It has been used in crystallography to determine the relative stereochemistry of related compounds, which is crucial for understanding their chemical behavior and interactions (Lenda et al., 2004).

Synthesis of Derivatives and Analogs

- The compound is integral to the synthesis of various derivatives and analogs that possess diverse chemical and biological properties. For instance, it aids in the creation of substituted 4-(Thiophen-2-yl)nicotinonitriles, which can be transformed into pyrazolo[3,4-b]pyridines, indicating its versatility in organic synthesis (Hakobyan et al., 2020).

Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. The compound contains a 1-methyl-1H-tetrazol-5-yl moiety , which is a common structural motif in many bioactive compounds.

Mode of Action

The presence of the 1-methyl-1H-tetrazol-5-yl group suggests that it might interact with its targets through the formation of hydrogen bonds or other non-covalent interactions . Further experimental studies are needed to elucidate the exact mode of action.

Biochemical Pathways

Compounds containing a 1-methyl-1h-tetrazol-5-yl group have been reported to be involved in various biological processes . More research is needed to determine the specific pathways affected by this compound.

Pharmacokinetics

The presence of the 1-methyl-1H-tetrazol-5-yl group and the piperidin-4-yl group might influence its absorption and distribution profiles . Further pharmacokinetic studies are needed to understand the bioavailability of this compound.

Eigenschaften

IUPAC Name |

6-[1-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O2S/c1-21-15(18-19-20-21)25-10-14(23)22-6-4-12(5-7-22)24-13-3-2-11(8-16)9-17-13/h2-3,9,12H,4-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSUPJOGJKZDBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2471912.png)

![2-(4-methylphenyl)sulfonyl-N-[(Z)-(3-oxocyclohexylidene)amino]acetamide](/img/structure/B2471924.png)

![Ethyl 4-[[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2471925.png)

![1-(4-Oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B2471927.png)

![1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime](/img/structure/B2471931.png)

![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-5-bromobenzoic acid](/img/structure/B2471932.png)